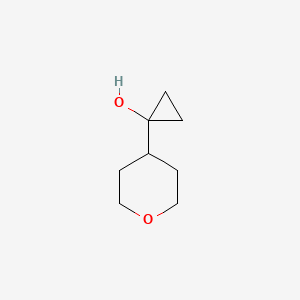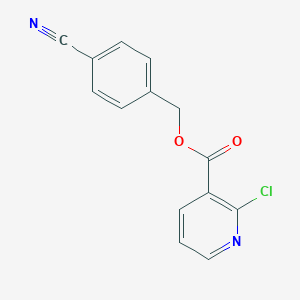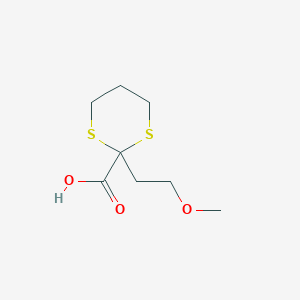
Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate is a versatile pyrrole compound with a molecular formula of C11H18N2O2 and a molecular weight of 210.27 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable chemical in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a robust and versatile synthetic route.
Industrial Production Methods
In industrial settings, the production of this compound often involves bulk manufacturing processes that ensure high purity and yield. The use of catalytic ruthenium complexes and alkali metal bases can enable a virtually salt-free and straightforward bimolecular assembly, giving N-unsubstituted pyrroles through fully unmasked α-amino aldehydes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different pyrrole derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various pyrrole derivatives, which can be further utilized in different chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar in structure but with a methyl group instead of an isopentyl group.
4-Amino-1-methylpyrazole: Another similar compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness
Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate stands out due to its unique isopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H18N2O2 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
methyl 4-amino-1-(3-methylbutyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-8(2)4-5-13-7-9(12)6-10(13)11(14)15-3/h6-8H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
MBUILOBKOKFZON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN1C=C(C=C1C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)

